molecular formula C8H14N2O B13602954 2,2-dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol

2,2-dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol

Cat. No.: B13602954
M. Wt: 154.21 g/mol
InChI Key: MGAVCFAPDCHXER-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol is a chemical compound that features a pyrazole ring attached to a propanol backbone with two methyl groups at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol typically involves the reaction of 3-(1H-pyrazol-3-yl)propan-1-ol with a methylating agent under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-dimethyl-3-(1H-pyrazol-3-yl)propanal, while reduction could produce 2,2-dimethyl-3-(1H-pyrazol-3-yl)propan-2-ol.

Scientific Research Applications

2,2-Dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol exerts its effects is largely dependent on its interaction with molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-3-yl)propan-1-ol: Lacks the two methyl groups, which may affect its reactivity and biological activity.

    2,2-Dimethyl-3-(1H-pyrazol-1-yl)propan-1-ol: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

2,2-Dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol is unique due to the presence of the two methyl groups at the second carbon, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2,2-dimethyl-3-(1H-pyrazol-5-yl)propan-1-ol

InChI

InChI=1S/C8H14N2O/c1-8(2,6-11)5-7-3-4-9-10-7/h3-4,11H,5-6H2,1-2H3,(H,9,10)

InChI Key

MGAVCFAPDCHXER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=NN1)CO

Origin of Product

United States

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